molecular formula C19H21FN2O4S2 B2679263 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895477-45-9

2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2679263
CAS No.: 895477-45-9
M. Wt: 424.51
InChI Key: SQUZHIZIMGGJKA-UHFFFAOYSA-N
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Description

Significance in Medicinal Chemistry Research

The cyclohepta[b]thiophene scaffold has emerged as a privileged structure in drug discovery due to its conformational flexibility and capacity for diverse functionalization. Derivatives of this scaffold, including 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, exhibit enhanced binding affinities to enzymatic targets such as acetylcholinesterase (AChE) and β-tubulin. For instance, structurally related compounds have demonstrated submicromolar 50% growth inhibition (GI₅₀) values in nonsmall cell lung cancer (A549) and ovarian cancer (OVACAR-4, OVACAR-5) cell lines, underscoring their antiproliferative efficacy.

The incorporation of a 4-fluorophenylsulfonyl group introduces electron-withdrawing effects that stabilize molecular interactions with hydrophobic pockets in target proteins, while the carboxamide moiety facilitates hydrogen bonding with catalytic residues. This dual functionality positions the compound as a versatile candidate for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties.

Position within Cyclohepta[b]thiophene Derivative Classification

Cyclohepta[b]thiophene derivatives are classified based on their substituent patterns and biological targets. The subject compound belongs to the N-acyl sulfonamide subclass, distinguished by its 3-((4-fluorophenyl)sulfonyl)propanamido side chain at position 2 and a carboxamide group at position 3 (Table 1).

Table 1: Structural Comparison of Representative Cyclohepta[b]thiophene Derivatives

Compound Name Substituents (Position) Biological Target
2-Amino-4H-cyclohepta[b]thiophene-3-carboxamide -NH₂ (2), -CONH₂ (3) AChE, BChE
N-(3-Cyano-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide -CN (3), -NHC(O)C

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S2/c20-12-6-8-13(9-7-12)28(25,26)11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)27-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUZHIZIMGGJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core cyclohepta[b]thiophene structure, followed by the introduction of the sulfonyl and amido groups through sequential reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the fluorophenyl ring.

Scientific Research Applications

2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The cyclohepta[b]thiophene-3-carboxamide scaffold is versatile, with modifications at the 2-amide and 3-carboxamide positions dictating biological and chemical behavior. Below is a detailed comparison with key analogs from the literature:

Table 1: Structural and Functional Comparison of Cyclohepta[b]thiophene-3-carboxamide Derivatives

Compound Name Substituents (Position 2) Biological Activity Key Physical Properties Source
Target Compound : 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 3-((4-Fluorophenyl)sulfonyl)propanamido Not reported in evidence Not reported in evidence N/A
2-(4-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (40) 4-Methoxybenzamido Anti-influenza (polymerase inhibition) Red-brown solid; 34% yield
2-[(2-Chloro-4-fluorobenzoyl)amino]-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (7) 2-Chloro-4-fluorobenzoyl Anti-influenza (polymerase disruption) Mp: 162–163°C; 25% yield
2-[(Cyclohexylcarbonyl)amino]-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (9) Cyclohexylcarbonyl Anti-influenza Mp: 201–204°C; 20% yield
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide 4-Methylphenylimino Analgesic, antimicrobial Not reported in evidence
2-[(3,4-Dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 3,4-Dimethylbenzoyl Not reported in evidence CAS: 321532-71-2
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (4-Chlorophenoxy)acetyl Not reported in evidence CAS: 346720-81-8; 56% yield
2-(Benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Benzoyl Not reported in evidence CAS: 4298-91-3

Key Observations :

Substituent Diversity: The target compound’s 4-fluorophenyl sulfonyl group is unique among the analogs, which typically feature benzoyl, aryl, or alkyl substituents. Sulfonyl groups are known to enhance metabolic stability and solubility compared to carbonyl or ether linkages . Compounds with halogenated aryl groups (e.g., 2-chloro-4-fluorobenzoyl in compound 7 ) exhibit potent anti-influenza activity, suggesting that electron-withdrawing substituents may improve target binding.

Biological Activity :

  • Derivatives with pyridin-2-yl carboxamide (e.g., compounds 40, 7, and 9 ) show specific anti-influenza activity by disrupting viral polymerase assembly.
  • In contrast, piperazine- or phenylpiperazine-containing analogs (e.g., compound VIe ) demonstrate acetylcholinesterase inhibition, highlighting scaffold versatility for diverse targets.

Synthetic Routes: Most analogs are synthesized via Method B or C, involving coupling of acyl chlorides or activated esters to the 2-amino group of the cyclohepta[b]thiophene core . The target compound’s sulfonamide linkage may require specialized reagents (e.g., sulfonyl chlorides) and protection strategies to avoid side reactions.

Physical Properties :

  • Melting points for active analogs range from 160–204°C , correlating with crystallinity and hydrophobicity .
  • Yields for similar compounds are moderate (20–56% ), reflecting challenges in steric hindrance during coupling steps .

Biological Activity

The compound 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure includes a cyclohepta[b]thiophene core, sulfonamide moiety, and amide functional group, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈FNO₃S₂
  • Molecular Weight : Approximately 353.39 g/mol
  • CAS Number : [Specific CAS number not provided in search results]

The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding mechanisms involve:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can modulate the activity of the target proteins or enzymes, leading to desired biological effects such as antiproliferative activity and inhibition of specific pathways.

Anticancer Activity

Research indicates that compounds similar to this one demonstrate significant anticancer properties. For instance:

  • In studies involving cyclohepta[b]thiophene derivatives, certain compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines, including A549 (non-small cell lung cancer) and OVACAR (ovarian cancer) cells.
  • One study reported a compound with similar structural features exhibiting submicromolar GI₅₀ values (growth inhibition) across multiple cancer cell lines, suggesting potent anticancer efficacy .

Anti-inflammatory and Antioxidant Properties

Compounds in the same class have also been noted for their anti-inflammatory and antioxidant activities. The presence of functional groups such as sulfonamide and fluorophenyl enhances their interactions with biological systems, potentially leading to reduced inflammation and oxidative stress in cellular environments.

Case Study 1: Antiproliferative Effects

A study examining the antiproliferative effects of various cyclohepta[b]thiophene derivatives demonstrated that certain compounds could induce cell cycle arrest and apoptosis in cancer cells. Specifically:

  • The compound induced G₂/M phase accumulation in A549 cells.
  • Activation of caspases 3, 8, and 9 was observed, indicating the initiation of apoptotic pathways .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's anticancer activity might be linked to its ability to inhibit tubulin polymerization. This was evidenced by in vitro assays showing reduced cell proliferation in treated cells compared to controls .

Data Tables

Biological ActivityDescriptionReference
AnticancerSubmicromolar GI₅₀ values against A549 and OVACAR cell lines
Anti-inflammatoryPotential reduction in inflammatory markers
AntioxidantScavenging of free radicals observed in preliminary assays

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